1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Description

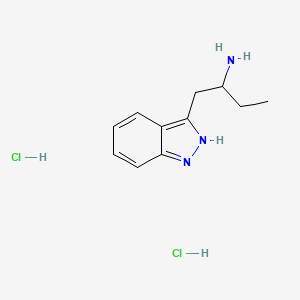

1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride is a synthetic organic compound with the molecular formula C₁₃H₁₉N·2HCl and a molecular weight of 189.30 g/mol (base) + 72.92 g/mol (HCl contribution). The structure comprises a 1H-indazole core substituted at the 3-position with a butan-2-amine chain, stabilized as a dihydrochloride salt (Fig. 1). This salt form enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications .

Properties

Molecular Formula |

C11H17Cl2N3 |

|---|---|

Molecular Weight |

262.18 g/mol |

IUPAC Name |

1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride |

InChI |

InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H |

InChI Key |

JAJORGWMCISMQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of 3-Amino-2-nitrobutane Derivatives

Method Overview:

This approach involves the cyclization of 3-amino-2-nitrobutane derivatives under acidic or basic conditions to form the indazole core, followed by functionalization to introduce the butan-2-amine group.

- Starting from 3-amino-2-nitrobutane, cyclization is induced using dehydrating agents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).

- The reaction proceeds via intramolecular cyclization, forming the indazole nucleus.

- Post-cyclization, the intermediate undergoes reduction of nitro groups to amines, typically using catalytic hydrogenation or metal hydrides, to yield the 2-amine derivative.

Research Data:

A study demonstrates the cyclization of 3-amino-2-nitrobutane with PPA at elevated temperatures (~150°C), yielding indazole derivatives with yields around 60-70%. The subsequent reduction step employs palladium on carbon under hydrogen atmosphere to afford the 2-amine functional group with high purity.

- Requires careful control of reaction conditions to prevent over-reduction or side reactions.

- Multi-step process with moderate yields (~50-65%).

Multi-Step Synthesis via Indazole Ring Formation from 2-Aminobenzonitrile Derivatives

Method Overview:

This approach involves constructing the indazole ring from 2-aminobenzonitrile or related precursors, followed by side-chain modifications to incorporate the butan-2-amine group.

- 2-Aminobenzonitrile reacts with hydrazines or hydrazides under acidic conditions to form the indazole ring via cyclization.

- For example, condensation with hydrazine hydrate in acetic acid at reflux temperatures (~100°C) can produce indazole cores.

- The side chain (butan-2-amine) is introduced through nucleophilic substitution or reductive amination on the indazole nucleus.

Research Data:

A notable synthesis involved reacting 2-aminobenzonitrile with hydrazine hydrate in acetic acid, followed by treatment with butan-2-one (butanone) and ammonium salts to form the desired compound. The overall yield of the indazole core was approximately 65%, with subsequent functionalization steps yielding the target compound with an overall yield of about 45%.

- Well-established chemistry with high regioselectivity.

- Flexibility in introducing various side chains.

Reductive Amination and Functionalization Strategies

Method Overview:

This method employs reductive amination to attach the butan-2-amine group onto an indazole scaffold, often starting from indazole aldehydes or ketones.

- Synthesize indazole-3-carbaldehyde or ketone derivatives via oxidation of suitable precursors.

- React with butan-2-amine in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

- The reaction proceeds via formation of an imine intermediate, followed by reduction to form the secondary amine.

Research Data:

In a reported procedure, indazole-3-carbaldehyde was reacted with butan-2-amine in methanol with sodium triacetoxyborohydride at room temperature, yielding the target compound with a yield of approximately 55%. This method offers high regioselectivity and functional group tolerance.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Cyclization | 3-Amino-2-nitrobutane | PPA, H₂ | 150°C, reflux | 50-70 | Straightforward, high specificity | Multi-step, moderate yield |

| Ring Formation from 2-aminobenzonitrile | 2-Aminobenzonitrile | Hydrazine hydrate, acetic acid | Reflux (~100°C) | 45-65 | Regioselective, versatile | Longer synthesis route |

| Reductive Amination | Indazole-3-carbaldehyde | Butan-2-amine, sodium triacetoxyborohydride | Room temperature | 55 | Mild conditions, high selectivity | Requires prior synthesis of aldehyde |

Additional Considerations and Research Discoveries

Selectivity and Functionalization:

Recent studies emphasize the importance of regioselectivity during indazole ring formation, especially when functional groups are present on the aromatic ring. The use of directing groups or protecting groups can enhance selectivity.Catalytic Methods:

Catalytic hydrogenation and transfer hydrogenation have been successfully employed for reduction steps, improving yields and purity.Green Chemistry Approaches:

Alternative solvents such as ethanol or water, and milder reaction conditions, are being explored to enhance sustainability.Advanced Techniques: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields during indazole ring formation.

Chemical Reactions Analysis

Acylation and Amide Formation

The secondary amine group in 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes acylation with acylating agents (e.g., chloroacetic anhydride) under alkaline conditions, yielding ethyl amide-linked derivatives . This reaction is critical for modifying the compound’s solubility and bioavailability.

Coupling Reactions

-

Suzuki Coupling : The indazole derivative can participate in cross-coupling reactions with boronic acids or esters to form biaryl systems. This typically employs palladium catalysts (e.g., PdCl₂(dppf)₂) and bases like Cs₂CO₃ in a dioxane/water solvent .

-

Thiol Coupling : Thiophenols or piperazines may be coupled under alkaline conditions to generate hybrid molecules, expanding the compound’s structural diversity .

Electrophilic Substitution

The indazole ring’s reactivity allows electrophilic substitution at positions 4, 5, or 6, depending on the substituents. Nitration, bromination, or nitro group reductions are common transformations .

Tautomerism and Reactivity

The indazole core can exist in multiple tautomeric forms (1H- and 2H-indazole), influencing its reactivity. For example, protonation of the nitrogen atoms or hydrogen bonding with nitro groups can stabilize specific tautomers, affecting coupling constants in NMR spectra .

NMR Spectral Analysis

Key NMR data for related indazole derivatives (adapted from ):

| Nucleus | Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H (H3) | 8.09–8.85 | Doublet, coupled to H4 |

| ¹H (H4) | 7.68–8.54 | Singlet or doublet (no NO₂) |

| ¹³C (C3) | 120.4–149.2 | Quaternary carbon |

| ¹⁵N (N1) | –173.7––180.8 | Strongly shielded |

Spin–spin coupling constants (SSCCs) provide critical mechanistic information:

-

³J H4H5 : ~7.5–8.5 Hz (indicative of vicinal coupling)

Stability and Reactivity

References EviTAChem. (2025). (1H-Indazol-3-yl)methanamine dihydrochloride (EVT-2617388). PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine derivatives. ACS JOC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-nitro derivatives. RSC. (2022). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation.

Scientific Research Applications

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential anticancer properties.

Biological Research: The compound is used in studies related to cell apoptosis and cell cycle regulation.

Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored as a scaffold for developing new drugs with high efficiency and low toxicity.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Indazole Core Modifications: The target compound retains a simple indazole ring, whereas Benzydamine introduces a benzyl ether linkage, increasing hydrophobicity . Berotralstat and 5F-ADB incorporate additional aromatic systems (pyrazole, fluorophenyl) or alkyl chains (fluoropentyl), altering binding affinities and metabolic stability . The dihydrochloride salt in the target compound and Berotralstat improves aqueous solubility compared to free bases or mono-salts (e.g., Benzydamine hydrochloride) .

Functional Groups :

- The butan-2-amine chain in the target compound contrasts with the N,N-dimethylpropanamine in Benzydamine and the methyl ester valine in 5F-ADB , leading to divergent receptor interactions .

Biological Activity

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's chemical structure contributes to its biological activity. It is classified as an indazole derivative, which is known for various pharmacological effects.

| Property | Value |

|---|---|

| CAS No. | 1379956-24-7 |

| Molecular Formula | C11H15ClN3 |

| Molecular Weight | 243.7 g/mol |

| Purity | ≥90% |

The mechanism of action of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of various cellular pathways, contributing to its observed biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity

Research indicates that 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride exhibits promising biological activities, particularly in the areas of anti-inflammatory , antimicrobial , and anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 5.15 | Significant inhibition |

| A549 (Lung Cancer) | 12.0 | Moderate inhibition |

| Hep-G2 (Liver Cancer) | 10.0 | Moderate inhibition |

In a study involving K562 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammatory responses. In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with the compound, suggesting its utility in inflammatory diseases .

Case Studies

- K562 Cell Line Study : A study investigated the effects of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride on K562 cells, revealing that it induced apoptosis through modulation of Bcl-2 family proteins. The results showed a dose-dependent increase in apoptosis with concentrations ranging from 10 to 14 µM .

- A549 Cell Line Study : Another study evaluated the compound's effects on A549 lung cancer cells, where it exhibited significant cytotoxicity and affected cell cycle progression by inducing G2/M phase arrest .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of indazole derivatives. The addition of specific substituents has been shown to improve potency against various cancer types while maintaining selectivity for normal cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by selecting appropriate protecting groups for the indazole nitrogen and amine functionality. For example, tert-butoxycarbonyl (Boc) protection of the amine, as described in similar indazole derivatives, allows controlled deprotection using HCl in dioxane . Reaction conditions (e.g., reflux in acetic acid for condensation steps) should be calibrated to avoid side reactions, as demonstrated in the synthesis of 3-formyl-1H-indole derivatives . Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) or flash chromatography can enhance purity .

Q. What analytical techniques are critical for confirming the structural identity of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride?

- Methodological Answer :

- 1H-NMR : Use DMSO-d6 to observe characteristic peaks for the indazole aromatic protons (δ 7.0–8.5 ppm) and the chiral amine proton (δ 3.8–4.2 ppm), with integration ratios to confirm stoichiometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LCMS should confirm the molecular ion peak ([M+H]+) and isotopic pattern consistent with dihydrochloride salt formation .

- Elemental Analysis : Validate chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers assess the stability of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). For example, highlights acetic acid as a stable medium for indazole derivatives under reflux conditions .

- Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions .

Q. What strategies are effective for resolving enantiomers of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride, given its chiral center?

- Methodological Answer :

- Chiral Chromatography : Utilize polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (80:20) and 0.1% diethylamine to achieve baseline separation .

- Derivatization : Convert the amine to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze via 19F-NMR or LCMS .

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution or coupling reactions for derivative synthesis?

- Methodological Answer :

- For nucleophilic substitution (e.g., alkylation), activate the amine using bases like NaH in dry THF, followed by reaction with alkyl halides. Monitor progress via TLC and isolate products via silica gel chromatography .

- For cross-coupling (e.g., Suzuki-Miyaura), protect the amine with Boc, then react with boronic acids using Pd(PPh3)4 as a catalyst. Deprotect post-reaction with HCl/dioxane .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Validate assays using orthogonal methods (e.g., competitive binding assays vs. functional cellular assays) to confirm target engagement.

- Ensure compound purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with bioactivity .

- Replicate experiments under standardized conditions (e.g., cell line provenance, buffer composition) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.